31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid is a complex organic compound with a unique structure characterized by multiple functional groups, including amino, hydroxy, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid involves multiple steps, including nitration, reduction, aldol condensation, and hydrolysis . The process typically starts with the nitration of precursor compounds, followed by reduction to introduce amino groups. Aldol condensation is then employed to form the desired carbon skeleton, and hydrolysis is used to introduce hydroxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxy groups.
Substitution: Replacement of amino or hydroxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce more hydroxy-substituted compounds.
Wissenschaftliche Forschungsanwendungen
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid include:
Barbituric acid: An organic compound with a pyrimidine heterocyclic skeleton.
Dialkyl-8-amino-1,4,5-trihydroxyquinones: Compounds with similar hydroxy and amino functional groups.
Uniqueness
What sets this compound apart is its unique combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
149471-20-5 |
---|---|
Molekularformel |
C26H48N6O10 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
4-[4-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]butyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H48N6O10/c27-15-3-1-6-18-30(40)23(35)11-9-21(33)28-16-4-2-7-19-31(41)24(36)12-10-22(34)29-17-5-8-20-32(42)25(37)13-14-26(38)39/h40-42H,1-20,27H2,(H,28,33)(H,29,34)(H,38,39) |
InChI-Schlüssel |
LMIPZWALIMBLJE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.